molecular formula C12H20N2O2S B13628524 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide

4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide

Cat. No.: B13628524
M. Wt: 256.37 g/mol
InChI Key: COLUFTOALCBHNZ-UHFFFAOYSA-N
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Description

4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide is an organic compound with the molecular formula C12H20N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-methylbenzenesulfonamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 4-position of the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Alkylation: The amino group is alkylated with ethyl and propyl halides in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-nitro-N-ethyl-2-methyl-N-propylbenzenesulfonamide.

    Reduction: this compound.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with antibacterial and antifungal properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: It serves as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-ethylbenzenesulfonamide
  • 4-amino-N-propylbenzenesulfonamide
  • 4-amino-2-methylbenzenesulfonamide

Comparison

4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide is unique due to the presence of both ethyl and propyl groups attached to the sulfonamide nitrogen. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially increasing its efficacy as an enzyme inhibitor compared to similar compounds with only one alkyl group.

Properties

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C12H20N2O2S/c1-4-8-14(5-2)17(15,16)12-7-6-11(13)9-10(12)3/h6-7,9H,4-5,8,13H2,1-3H3

InChI Key

COLUFTOALCBHNZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)S(=O)(=O)C1=C(C=C(C=C1)N)C

Origin of Product

United States

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